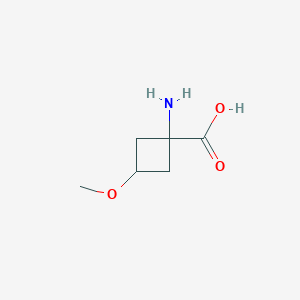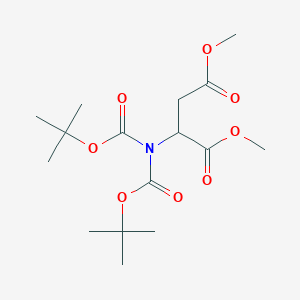![molecular formula C19H22N6OS B12277381 4-[4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12277381.png)
4-[4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is a complex organic compound that features a thienopyridine core, a piperazine ring, a pyrimidine ring, and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine involves multiple steps, including nucleophilic substitution and cyclization reactions. One common approach starts with the preparation of the thieno[3,2-c]pyridine core, which is then functionalized to introduce the piperazine and pyrimidine rings.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and desiccants, such as calcium chloride, can also improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the piperazine or morpholine rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Applications De Recherche Scientifique
4-[4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-[4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Thieno[2,3-c]pyridine derivatives: These compounds are also used as kinase inhibitors and have similar applications in medicinal chemistry
Uniqueness
4-[4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is unique due to its combination of multiple heterocyclic rings, which can enhance its binding affinity and selectivity for specific molecular targets. This makes it a valuable compound for drug discovery and development .
Propriétés
Formule moléculaire |
C19H22N6OS |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
4-[4-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C19H22N6OS/c1-4-20-18(15-3-14-27-16(1)15)24-8-6-23(7-9-24)17-2-5-21-19(22-17)25-10-12-26-13-11-25/h1-5,14H,6-13H2 |
Clé InChI |
WFCAOHWMKCFGDG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=CC5=C4C=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-3-[3-(2-pyridyl)phenyl]propionic Acid](/img/structure/B12277306.png)
![N-[5-(diethylamino)pentan-2-yl]cyclobutanamine](/img/structure/B12277312.png)


![10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B12277318.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12277333.png)
![5-methoxy-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12277338.png)


![tert-butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B12277348.png)
![(-)-9-(1R,2R-Pseudoephedrinyl)-(10S)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane](/img/structure/B12277357.png)


